
2-((1,3-Dimethyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1,3-Dimethyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid is an organic compound that features a pyrazole ring substituted with dimethyl and methylsulfonyl groups, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dimethyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as 1,3-diketones with hydrazine derivatives under acidic or basic conditions.
Introduction of the methylsulfonyl group: This step involves the sulfonation of the pyrazole ring using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the acetic acid moiety: This can be done via an etherification reaction where the pyrazole derivative is reacted with chloroacetic acid in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-((1,3-Dimethyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding alcohols or ketones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of pyrazole derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of pyrazole derivatives with sulfide groups.
Substitution: Formation of esters or amides depending on the nucleophile used.
科学研究应用
2-((1,3-Dimethyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((1,3-Dimethyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, while the sulfonyl and acetic acid groups can form hydrogen bonds or ionic interactions, leading to modulation of biological activity.
相似化合物的比较
Similar Compounds
2-((1,3-Dimethyl-1H-pyrazol-5-yl)oxy)acetic acid: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid: Has only one methyl group on the pyrazole ring, potentially altering its chemical properties.
Uniqueness
The presence of both dimethyl and methylsulfonyl groups on the pyrazole ring, along with the acetic acid moiety, makes 2-((1,3-Dimethyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid unique
属性
分子式 |
C8H12N2O5S |
|---|---|
分子量 |
248.26 g/mol |
IUPAC 名称 |
2-(2,5-dimethyl-4-methylsulfonylpyrazol-3-yl)oxyacetic acid |
InChI |
InChI=1S/C8H12N2O5S/c1-5-7(16(3,13)14)8(10(2)9-5)15-4-6(11)12/h4H2,1-3H3,(H,11,12) |
InChI 键 |
TUQDMZICCBCSEJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1S(=O)(=O)C)OCC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



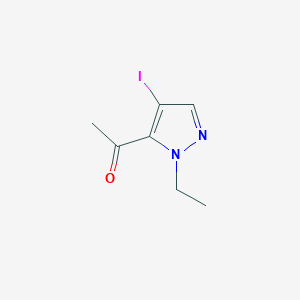
![Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11795350.png)

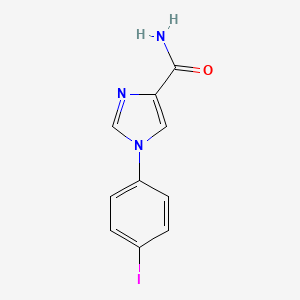
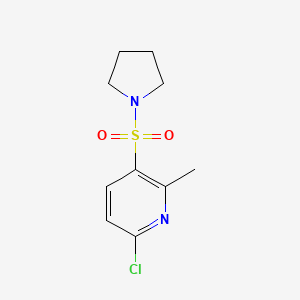
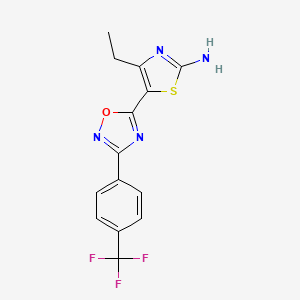
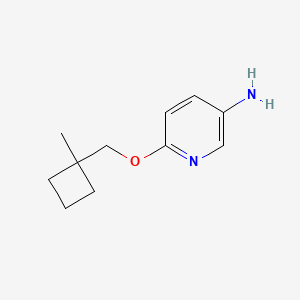



![Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11795423.png)


